

An In-depth Technical Guide to the Physicochemical Properties of Leucettinib-21

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Leucettinib-21**

Cat. No.: **B12389899**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettinib-21 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).^{[1][2][3][4][5]} Developed from the marine sponge natural product Leucettamine B, **Leucettinib-21** has emerged as a promising drug candidate for neurodevelopmental disorders and neurodegenerative diseases, including Down syndrome and Alzheimer's disease.^{[2][3]} This technical guide provides a comprehensive overview of the physicochemical properties of **Leucettinib-21**, its mechanism of action, and detailed experimental protocols for its characterization.

Physicochemical Properties

Leucettinib-21 is a substituted 2-aminoimidazolin-4-one with a molecular formula of C₁₈H₁₉N₅O and a molecular weight of 325.38 g/mol.^[6] The compound presents as a pale yellow to off-white powder and has been synthesized at a kilogram scale, demonstrating its viability for larger-scale production.^{[3][6]}

Summary of Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₉ N ₅ O	[6]
Molecular Weight	325.38 g/mol	[6]
Appearance	Pale yellow to off-white powder	
Melting Point	Approx. 206 °C (Tpeak)	[1]
Solubility	Determined in 42 different media, including aqueous buffers (pH 1.2-10) and simulated intestinal/gastric fluids. Data available in Lindberg et al., J. Med. Chem. 2023, 66, 15648-15670 (Supporting Information). Soluble in DMSO (10mM) and ethanol.	[2]
pKa	Predicted using ACD/Percepta software (Classic prediction model).	
Crystallinity	Crystalline material (Form 1 identified by XRPD).	

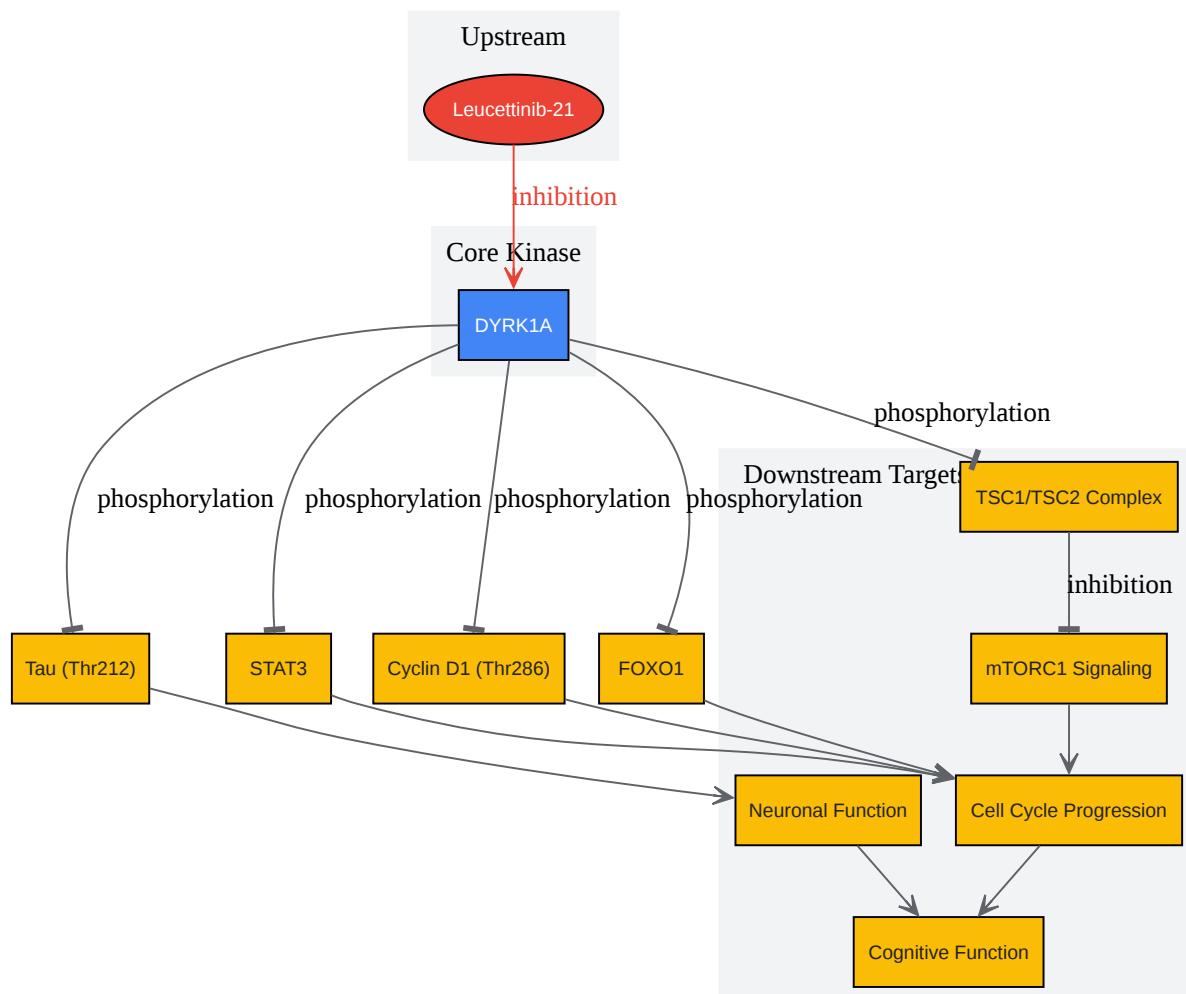
Mechanism of Action and Signaling Pathway

Leucettinib-21 is a potent inhibitor of DYRK1A kinase.[4] DYRK1A is a key regulator of various cellular processes, and its overexpression is implicated in the cognitive deficits associated with Down syndrome and the pathology of Alzheimer's disease.[3] **Leucettinib-21** exerts its therapeutic effects by inhibiting the catalytic activity of DYRK1A, thereby modulating the phosphorylation of downstream substrates.[5] This leads to the correction of memory disorders as demonstrated in the Ts65Dn mouse model of Down syndrome.[5]

The primary molecular mechanism of **Leucettinib-21** involves the inhibition of DYRK1A, which subsequently affects multiple downstream signaling pathways. Key substrates of DYRK1A that

are impacted by **Leucettinib-21** include proteins involved in cell cycle regulation, transcription, and neuronal function.

DYRK1A Signaling Pathway Inhibition by Leucettinib-21



[Click to download full resolution via product page](#)

Caption: Inhibition of DYRK1A by **Leucettinib-21** and its downstream effects.

Experimental Protocols

Physicochemical Characterization

- Objective: To determine the crystalline form of **Leucettinib-21**.
- Instrumentation: Bruker AXS D8 Discover HTS or Bruker AXS D8 Advance reflection.
- Protocol:
 - A sample of **Leucettinib-21** is placed in a 96-kapton well plate or a standard sample holder (0.1 mm cavity in a silicon wafer).
 - The sample is scanned over a 2θ range of 2-45° or 4-45°.
 - The step size is set to 0.01°/step or 0.005°/step with a scan speed of 0.1 s/step or 1 s/step, respectively.
 - The resulting diffraction pattern is analyzed for sharp peaks characteristic of crystalline material.
- Objective: To determine the melting point and other thermal events of **Leucettinib-21**.
- Instrumentation: Mettler Toledo DSC equipment.
- Protocol:
 - A sample of **Leucettinib-21** is placed in a pierced aluminum crucible.
 - The sample is heated from 20 °C to 350 °C at a constant rate (e.g., 10 °C/min, 5 °C/min, or 1 °C/min).
 - Endothermic and exothermic events are recorded as a function of temperature. The peak of the melting endotherm is reported as the melting point.
 - Visual confirmation of melting can be performed using a Büchi Melting Point B-545 apparatus.

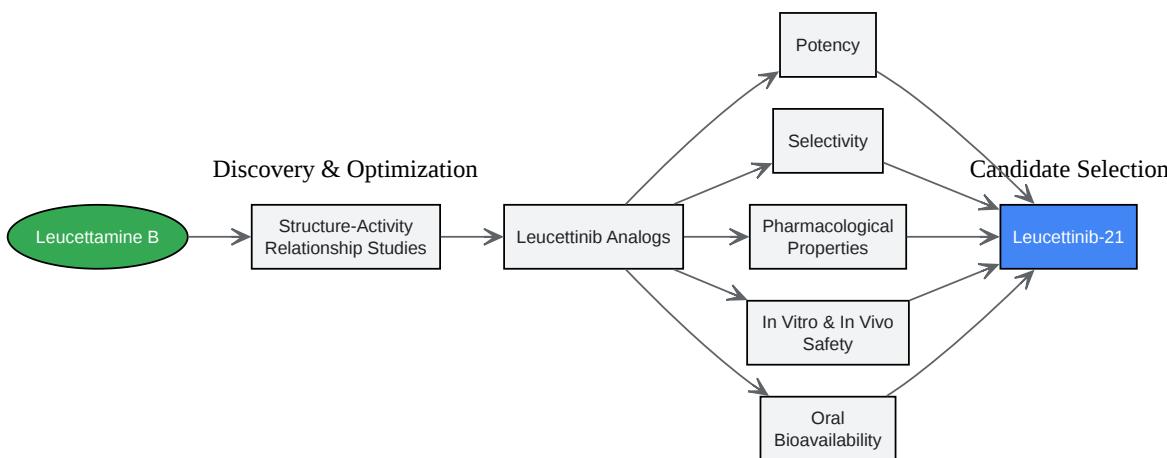
Kinase Inhibition Assays

- Objective: To assess the selectivity of **Leucettinib-21** against a broad panel of human kinases.
- Principle: A competition-based binding assay that measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase captured on a solid support is quantified by qPCR.
- Representative Protocol:
 - A library of DNA-tagged kinases is incubated with the immobilized ligand and **Leucettinib-21** at a fixed concentration (e.g., 1 μ M).
 - The kinase-ligand binding reactions are allowed to reach equilibrium.
 - The amount of kinase bound to the solid support is quantified using qPCR.
 - The results are reported as a percentage of the DMSO control, and a lower percentage indicates stronger binding of the test compound.
- Objective: To determine the IC_{50} value of **Leucettinib-21** against specific kinases.
- Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ - ^{33}P]ATP) to a specific peptide or protein substrate by the kinase.
- Representative Protocol:
 - The kinase, a suitable substrate, and varying concentrations of **Leucettinib-21** are incubated in a reaction buffer.
 - The reaction is initiated by the addition of [γ - ^{33}P]ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ - ^{33}P]ATP (e.g., by spotting onto a phosphocellulose filter paper).

- The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- IC₅₀ values are calculated from the dose-response curves.

Experimental Workflows

Drug Candidate Selection Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the selection of **Leucettinib-21** as a drug candidate.

Conclusion

Leucettinib-21 is a well-characterized DYRK1A inhibitor with promising physicochemical and drug-like properties. Its potent and selective inhibition of DYRK1A provides a strong rationale for its ongoing clinical development for the treatment of cognitive disorders associated with Down syndrome and Alzheimer's disease. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with **Leucettinib-21** and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Leucettinib-21]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12389899#physicochemical-properties-of-leucettinib-21>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com